

# cost effectiveness analysis icatibant versus ecallantide

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## Compound Focus: Icatibant

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## Cost-Effectiveness & Efficacy Profile

Feature	Icatibant	Ecallantide
Mechanism of Action	Bradykinin B2 receptor antagonist [1] [2] [3]	Plasma kallikrein inhibitor [4] [2] [3]
Cost per Attack (Base Case)	\$14,806 [5]	\$21,068 [5]
Calculated Effectiveness (Utility per Attack)	0.765 [5]	0.792 [5]
Cost per QALY	\$488,349 [5]	\$689,773 [5]
Redosing Rate	29% (range 7%-44%) [5]	12% (range 6%-18%) [5]
Administration	Subcutaneous; Self-administered [5] [1] [2]	Subcutaneous; <b>Must be administered by a healthcare professional</b> [5] [4] [2]
Median Time to Symptom Improvement	2.0 hours [2]	Significant improvement at 4 hours vs. placebo [4] [2]

## Experimental Data & Key Drivers

The comparative data primarily comes from cost-effectiveness models that synthesize outcomes from separate clinical trials and real-world parameters. Here are the methodologies and key findings from the pivotal studies for each drug.

### Icatibant Clinical Evidence

- **Pivotal Trial:** The **FAST-3 trial** was a randomized, double-blind, placebo-controlled Phase III study [2].
- **Primary Endpoint:** The median **time to 50% symptom improvement** was significantly faster with **icatibant** (2.0 hours) compared to placebo (19.8 hours) [2].
- **Redosing:** A large proportion of attacks (88-97%) resolve with a single 30 mg subcutaneous dose. The model uses a base redosing rate of 29%, though literature reports a wide range of up to 44% [5] [2].
- **Safety:** The most common adverse reaction is a transient, mild-to-moderate injection site reaction (e.g., pain, swelling, erythema), reported by the majority of patients (up to 90%) and typically resolving within hours [1] [2].

### Ecallantide Clinical Evidence

- **Pivotal Trials:** The **EDEMA3** and **EDEMA4** trials were randomized, double-blind, placebo-controlled, multicenter Phase III studies [4] [2].
- **Primary Endpoint:** Patients treated with a 30 mg subcutaneous dose showed statistically significant improvement in symptoms at 4 hours compared to placebo, as measured by a composite Treatment Outcome Score [4] [2].
- **Redosing:** The model uses a base redosing rate of 12% [5].
- **Safety:** Ecallantide carries a **black box warning** for the risk of anaphylaxis, with an incidence of approximately 5% in clinical trials. Consequently, it must be administered by a healthcare professional in a setting equipped to manage this risk [4] [2].

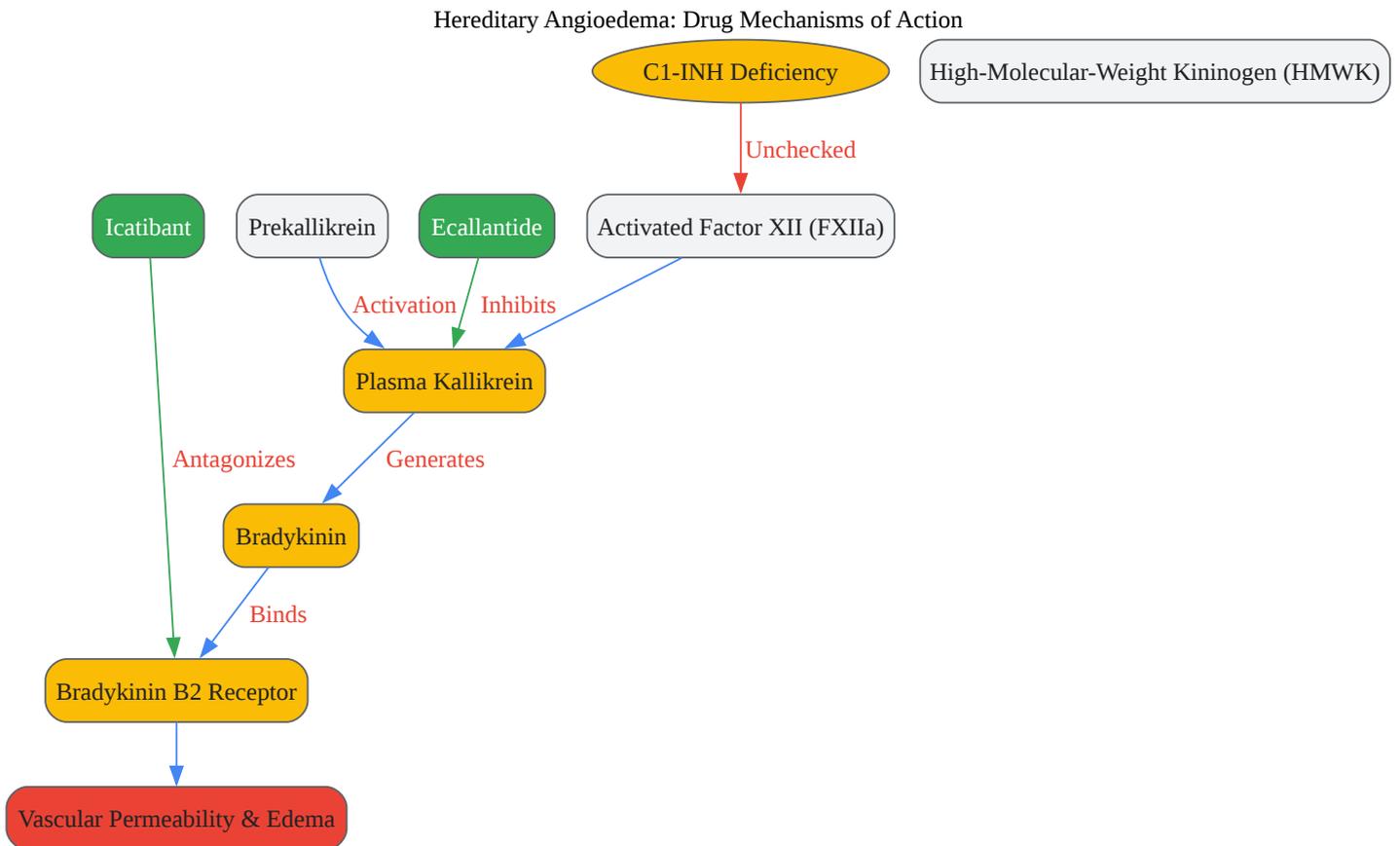
## Critical Factors in Cost-Effectiveness

The higher cost-effectiveness of **icatibant** over ecallantide is driven by several interconnected factors beyond the drug's price tag, as identified in decision-tree models [5] [6]:

- **Redosing Rate:** This is a primary driver of cost variability. **Icatibant**'s higher modeled redosing rate (29%) compared to ecallantide (12%) increases its per-attack drug cost [5] [6].
- **Administration Setting:** This is likely the most significant differentiator. Ecallantide's requirement for administration by a healthcare professional incurs substantial additional costs (e.g., clinic visits, emergency department fees) that are baked into the model. In contrast, **icaticbant**'s suitability for self-administration avoids these costs and is more convenient for patients [5].
- **Hospitalization Risk:** The models incorporate a lower risk of hospitalization when treatment is self-administered (3.6%) versus administered by a healthcare provider (22.8%). Since **icaticbant** is typically self-administered, it benefits from this lower associated cost and risk [5].

## Mechanism of Action Workflow

The following diagram illustrates the distinct molecular targets of **icaticbant** and ecallantide within the kallikrein-kinin pathway, which is dysregulated in HAE.



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In summary, for researchers and drug development professionals:

- **Icatibant** demonstrates a more favorable **cost-effectiveness profile** in modeled analyses, largely due to its ability to be self-administered, which avoids high healthcare facility costs despite its potentially higher redosing rate.
- **Ecallantide** shows strong efficacy but is hampered by its **black box warning and mandatory HCP administration**, which significantly increases the total cost per attack and reduces its cost-effectiveness in models.

- The choice in practice may involve trade-offs between economic modeling, specific patient needs, and clinical judgment regarding administration and safety.

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